(+/-)-Amphetamine-d5 (deuterium label on side chain)
Overview
Description
(+/-)-Amphetamine-d5 (deuterium label on side chain) is a deuterated form of amphetamine, a stimulant of the phenethylamine class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamine, as the deuterium atoms can be traced more easily than hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+/-)-Amphetamine-d5 typically involves the selective H-D exchange reactions where deuterium is introduced into the side chain of amphetamine. One common method uses a Pd/C-Al-D2O catalytic system, where deuterium gas is generated in situ from the reaction of aluminum and D2O, and the palladium catalyst assists the H-D exchange reaction . This method is environmentally benign and offers high selectivity and efficiency.
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves similar H-D exchange reactions but on a larger scale. The use of deuterium oxide (D2O) as a deuterium source is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Amphetamine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert amphetamine to its corresponding oxime or nitro compound.
Reduction: Reduction reactions can convert nitro compounds back to amines.
Substitution: Substitution reactions can introduce different functional groups into the amphetamine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amphetamine can yield nitroamphetamine, while reduction can revert it back to amphetamine .
Scientific Research Applications
(+/-)-Amphetamine-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of amphetamine.
Biology: Helps in understanding the interaction of amphetamine with biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of amphetamine in the body.
Industry: Employed in the development of new analytical methods for detecting amphetamines in biological samples
Mechanism of Action
The mechanism of action of (+/-)-Amphetamine-d5 is similar to that of non-labeled amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transport direction of these neurotransmitters through their respective transporters (DAT and NET). The increased concentration of neurotransmitters in the synaptic cleft leads to enhanced stimulation of the postsynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
(+/-)-Amphetamine-d6: Another deuterated form of amphetamine with deuterium atoms on the aromatic ring.
(+/-)-Methamphetamine-d5: A deuterated form of methamphetamine with similar applications in research.
(+/-)-MDMA-d5: A deuterated form of MDMA used in similar pharmacokinetic studies
Uniqueness
The uniqueness of (+/-)-Amphetamine-d5 lies in its specific deuterium labeling on the side chain, which provides distinct advantages in tracing and studying the metabolic pathways of amphetamine. This labeling allows for more precise tracking of the compound in biological systems compared to non-labeled or differently labeled analogs .
Properties
IUPAC Name |
1,1,1,2,3-pentadeuterio-3-phenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D,8D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSXDURSIMDCE-ZXZAAQOOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)C([2H])(C([2H])([2H])[2H])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016296 | |
Record name | (+/-)-Amphetamine-d5 (deuterium label on side chain) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-27-0 | |
Record name | (+/-)-Amphetamine-d5 (deuterium label on side chain) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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